molecular formula C₁₀H₁₁D₃O B1141238 1-(3,4-Dimethylphenyl)ethanol-d3 CAS No. 159754-92-4

1-(3,4-Dimethylphenyl)ethanol-d3

Cat. No. B1141238
M. Wt: 153.24
InChI Key:
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Description

“1-(3,4-Dimethylphenyl)ethanol-d3” is a labelled form of “1-(3,4-Dimethylphenyl)ethanol”. It is an intermediate of Medetomidine, which is a selective α2-adrenoceptor agonist . Medetomidine exhibits analgesic and sedative activity and can be used in veterinary medicine .


Molecular Structure Analysis

The molecular formula of “1-(3,4-Dimethylphenyl)ethanol-d3” is C10H11D3O . The molecular weight is 153.24 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 .


Physical And Chemical Properties Analysis

“1-(3,4-Dimethylphenyl)ethanol-d3” is soluble in dichloromethane, ether, and ethyl acetate . It is an oil-like substance and is colorless .

Scientific Research Applications

  • Chemical Reactions and Kinetics :

    • Esterification and Kinetic Resolution : Research by Larionov et al. (2012) demonstrated the use of 1-(3,4-Dimethylphenyl)ethanol in the study of esterification reactions catalyzed by pyridine derivatives. They showed that modification in the aryl group of the catalyst improved selectivity in kinetic resolution reactions, highlighting the role of deuterium isotope effects in such processes (Larionov et al., 2012).
    • Oxidation Studies : Nie et al. (2014) conducted a kinetics study of the oxidation of 1-(3,4-Dimethylphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research is relevant in understanding the chemical reactions involved in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
  • Molecular Complex Formation and Crystallography :

    • X-Ray Crystal Structures : Toda et al. (1985) examined the molecular complex structures involving ethanol and other alcohols with compounds similar to 1-(3,4-Dimethylphenyl)ethanol. Their work provides valuable insights into the molecular interactions and structural characteristics of these complexes (Toda et al., 1985).
  • Biocatalysis and Green Chemistry :

    • Green Asymmetric Reduction : Panić et al. (2018) explored the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)ethanol, using Saccharomyces cerevisiae and natural deep eutectic solvents. This study is significant for the development of eco-friendly synthesis processes (Panić et al., 2018).
    • Plant-Mediated Reduction : Pavoković et al. (2017) reported on the bioreduction of 1-(3,4-dimethylphenyl)ethanol using various vegetable roots, demonstrating a plant-mediated approach to synthesize optically active alcohols (Pavoković et al., 2017).
  • Environmental Applications :

    • Ethanol Synthesis and Fuel Cell Applications : Li et al. (2010) researched the direct synthesis of ethanol from dimethyl ether and syngas over combined catalysts, highlighting the potential of 1-(3,4-Dimethylphenyl)ethanol-d3 in fuel cell applications (Li et al., 2010).

properties

IUPAC Name

2,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trideuterio-1-(3,4-dimethylphenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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